molecular formula C7H7N3O B2402393 (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol CAS No. 1785566-87-1

(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol

Cat. No.: B2402393
CAS No.: 1785566-87-1
M. Wt: 149.153
InChI Key: XGVJESDKPPONGY-UHFFFAOYSA-N
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Description

(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methanol group attached to the third position of the pyrazole ring.

Mechanism of Action

Target of Action

The primary targets of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells . They are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain .

Mode of Action

This compound interacts with its targets, the TRKs, by inhibiting their activity . Once activated, the intramembrane kinase domain of TRKs is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered . This compound inhibits this activation, thus preventing the associated cellular proliferation, differentiation, and survival .

Biochemical Pathways

The biochemical pathways affected by this compound are those downstream of the TRKs, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are associated with the proliferation, differentiation, and survival of cells .

Pharmacokinetics

One of the synthesized derivatives of pyrazolo[3,4-b]pyridine, compound c03, was found to possess good plasma stability and low inhibitory activity to a panel of cytochrome p450 isoforms except cyp2c9

Result of Action

The result of the action of this compound is the inhibition of the kinase activity of TRKs . This leads to the suppression of the activation of downstream signals of TRKs, both in vitro and in vivo . This suppression can inhibit the proliferation of certain cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-pyrazolo[4,3-b]pyridin-3-yl)methanol typically involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This reaction proceeds through an asymmetric Friedel–Crafts-type alkylation/cyclization, yielding the desired pyrazolopyridine analogues with high enantioselectivity . Another common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, which is a general and extensible technology for constructing this heterocyclic system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions, reducing agents like lithium aluminum hydride or sodium borohydride for reduction reactions, and halogenating agents like bromine or chlorine for substitution reactions. The reaction conditions typically involve the use of organic solvents such as dichloromethane or ethanol, and the reactions are often carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Halogenated, alkylated, or arylated derivatives of this compound.

Scientific Research Applications

Comparison with Similar Compounds

(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol can be compared with other similar compounds in the pyrazolopyridine family, such as:

The uniqueness of this compound lies in its specific substitution pattern and its potent inhibitory activity against TRKs, making it a promising candidate for further research and development in medicinal chemistry.

Properties

IUPAC Name

2H-pyrazolo[4,3-b]pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c11-4-6-7-5(9-10-6)2-1-3-8-7/h1-3,11H,4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGVJESDKPPONGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2N=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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